![molecular formula C7H9N3O2 B7807218 1-[(2-Nitrophenyl)methyl]hydrazine CAS No. 769907-13-3](/img/structure/B7807218.png)

1-[(2-Nitrophenyl)methyl]hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

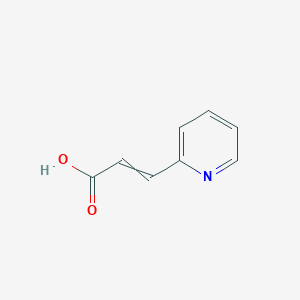

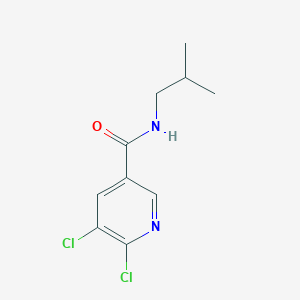

“1-[(2-Nitrophenyl)methyl]hydrazine” is a derivative of hydrazine . Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . The molecular formula of “1-[(2-Nitrophenyl)methyl]hydrazine” is C7H9N3O2 .

Synthesis Analysis

The synthesis of hydrazines involves various methods. For instance, 1,1-Dimethylhydrazine is produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . 2,4-Dinitrophenylhydrazine is produced by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine .Molecular Structure Analysis

The molecular structure of “1-[(2-Nitrophenyl)methyl]hydrazine” is represented by the linear formula O2NC6H4NHNH2 . The molecular weight is 167.17 .Chemical Reactions Analysis

Hydrazines can be converted to a hydrazone derivative by reaction with hydrazine . These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .Physical And Chemical Properties Analysis

Hydrazines are colorless liquids . Aliphatic monosubstituted and asymmetrically disubstituted hydrazines are very water-soluble, strongly alkaline, and good reducing agents . Aromatic monosubstituted and asymmetrically disubstituted hydrazines are poorly soluble in water, less basic, and weaker reducing agents .Mécanisme D'action

Safety and Hazards

When handling “1-[(2-Nitrophenyl)methyl]hydrazine”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Orientations Futures

The use of hydrazines in the synthesis of heterocyclic compounds has been reviewed . The unique reactivity of hydrazines, along with their easy accessibility and handling, makes them fascinating candidates for organic chemists . Future research could explore new multicomponent strategies for the further exploitation of hydrazines for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

(2-nitrophenyl)methylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-4,9H,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPHMABFSTZECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606202 |

Source

|

| Record name | [(2-Nitrophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Nitrophenyl)methyl]hydrazine | |

CAS RN |

769907-13-3 |

Source

|

| Record name | [(2-Nitrophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorophenyl)methyl]azetidine](/img/structure/B7807149.png)

![3-{5-[4-(Propan-2-YL)phenyl]-1,3-oxazol-2-YL}propanoic acid](/img/structure/B7807162.png)

![3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807204.png)

![4-[(3-Phenylpropanamido)methyl]benzoic acid](/img/structure/B7807209.png)

![N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7807219.png)

![4-[(3-Phenoxypropanamido)methyl]benzoic acid](/img/structure/B7807222.png)